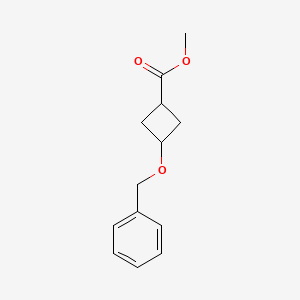

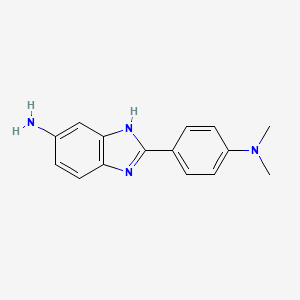

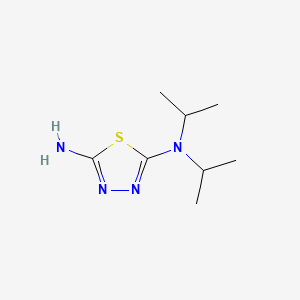

![molecular formula C9H10N2O4 B1298025 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 325970-26-1](/img/structure/B1298025.png)

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid” is a chemical compound with the molecular formula C9H10N2O5 . It is also known as N-[(5-hydroxy-3-pyridinyl)carbonyl]serine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O5/c12-4-7(9(15)16)11-8(14)5-1-6(13)3-10-2-5/h1-3,7,12-13H,4H2,(H,11,14)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that pyridine derivatives are often involved in various chemical reactions, including Knoevenagel condensations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.19 . Its physical and chemical properties include a density of 1.4±0.1 g/cm3, boiling point of 629.9±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and an enthalpy of vaporization of 97.9±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of related pyridine derivatives, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, has been documented, highlighting their potential in the development of new organic compounds. These syntheses involve complex reactions indicating the versatility of pyridine-based compounds in chemical synthesis (Tomita, Brooks, & Metzler, 1966).

- Research on 5-Aminofuro[3,2-c]pyridinium tosylates and their derivatives emphasizes the reactivity and potential applications of pyridine derivatives in creating novel heterocyclic compounds, which could be useful in various chemical industries (Bencková & Krutošíková, 1999).

Peptide Synthesis

- The preparation of 2-pyridyl esters for peptide synthesis showcases the utility of pyridine derivatives in the synthesis of peptides, a fundamental process in developing therapeutic agents and studying biological functions (Dutta & Morley, 1971).

Pharmaceutical Research

- Novel 1,2,4‐Oxadiazole compounds containing a pyranopyridine moiety, synthesized from related pyridine carboxylic acids, demonstrate the potential of these compounds in developing new pharmacologically active agents, possibly including antihypertensive drugs (Kumar & Mashelker, 2007).

Material Science

- The synthesis of derivatives such as 2-{[3-(Triethoxysilyl)propyl]amino}pyridine indicates the exploration of pyridine-based compounds in material science, particularly in the creation of cross-linked organosilicon copolymers with potential applications in various industrial processes (Belousova et al., 2001).

Environmental and Biochemical Applications

- Research into the catabolism of aromatic acids by Escherichia coli has shown that derivatives of phenylpropionic acid, closely related to pyridine carboxylic acids, are metabolized into products like succinate and pyruvate, shedding light on the biochemical degradation pathways of such compounds (Burlingame & Chapman, 1983).

Eigenschaften

IUPAC Name |

3-[(5-hydroxypyridine-3-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-7-3-6(4-10-5-7)9(15)11-2-1-8(13)14/h3-5,12H,1-2H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPYYJWFQPMLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354363 |

Source

|

| Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325970-26-1 |

Source

|

| Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

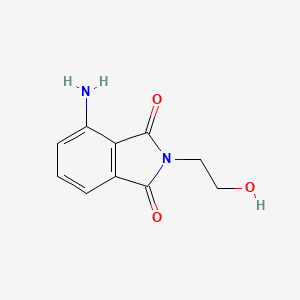

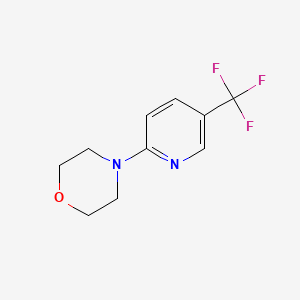

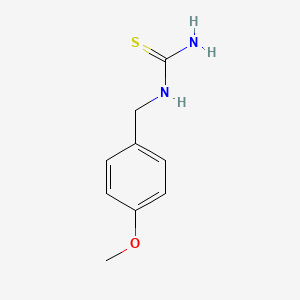

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)